molecular formula C15H13NO B6331975 3-Hydroxy-3,3-diphenylpropanenitrile CAS No. 3531-23-5

3-Hydroxy-3,3-diphenylpropanenitrile

Cat. No. B6331975
Key on ui cas rn: 3531-23-5
M. Wt: 223.27 g/mol
InChI Key: OSGUMQGPGBZSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04092330

Procedure details

The solution of 8.2 g of acetonitrile in 200 ml of tetrahydrofuran is added dropwise to the solution of 14.08 g of butyl lithium in 125 ml of tetrahydrofuran and 125 ml of n-hexane while stirring at -70° under nitrogen and stirring is continued for 1 hour. Thereupon the solution of 36.4 g benzophenone in 200 ml of tetrahydrofuran is added dropwise and the mixture stirred for 20 minutes at room temperature. It is poured onto 300 g of ice and 100 ml of 3N hydrochloric acid, the organic layer separated and the aqueous phase extracted three times with 50 ml of diethyl ether. The combined organic solutions are dried, evaporated and the residue recrystallized from ethanol, to yield the β-hydroxy-β,β-diphenyl-propionitrile melting at 136°-138°.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
14.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].C([Li])CCC.[C:9]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>O1CCCC1.CCCCCC>[OH:16][C:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:2][C:1]#[N:3]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
14.08 g
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
125 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
36.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring at -70° under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
the mixture stirred for 20 minutes at room temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted three times with 50 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined organic solutions are dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(CC#N)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.